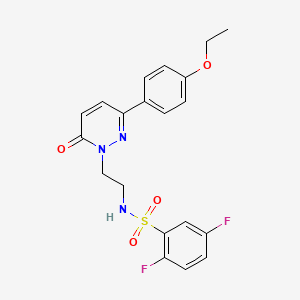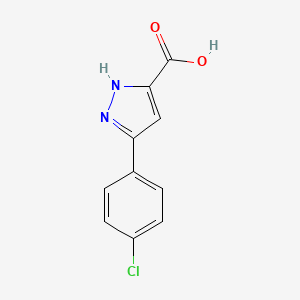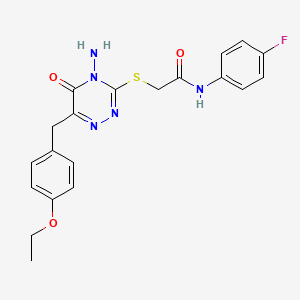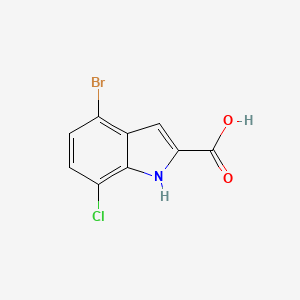![molecular formula C7H2ClF3N2S B2354354 Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)- CAS No. 1374831-02-3](/img/structure/B2354354.png)
Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C7H2ClF3N2S . It is a structural analog of purines and has various biological activities . The compound is part of the thienopyrimidine class of compounds, which are widely represented in medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves various methods . For instance, one study synthesized an intermediate 2,4-dichloro-thieno[3,2-d]pyrimidine using 3-amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C, and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis
The molecular structure of “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-” includes a thieno[2,3-d]pyrimidine core with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 48.5±0.3 cm3, and a molar volume of 144.9±3.0 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 3.58, and its ACD/LogD (pH 5.5 and 7.4) is 2.53 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, this compound has been used in the synthesis of cyclometalated iridium (III) complexes for organic light-emitting diodes (OLEDs) . The complexes exhibit different emission peaks with photoluminescence quantum efficiencies (ΦPL) of 35% and 52% in CH2Cl2 solutions .
Interfacial Interactions Study
The compound has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Antioxidant Applications
Pyrimidines, including this compound, are known to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antibacterial and Antiviral Applications
Pyrimidines have been found to possess antibacterial and antiviral properties . They can inhibit the growth of harmful bacteria and viruses, making them potential candidates for the development of new antibacterial and antiviral drugs .
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis effects . They can inhibit the growth of fungi and Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Wirkmechanismus
Target of Action
This compound belongs to the class of thienopyrimidines, which are known to exhibit a broad range of biological and pharmacological activities
Mode of Action
Thienopyrimidines are generally known to interact with various enzymes and receptors in the body, leading to a variety of physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thienopyrimidines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.
Result of Action
Thienopyrimidines are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific effects of this compound are subjects of ongoing research.
Zukünftige Richtungen
Thienopyrimidine derivatives, including “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-”, hold promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing new thienopyrimidine derivatives with enhanced biological activities and safety profiles .
Eigenschaften
IUPAC Name |
4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2S/c8-4-3-1-2-14-5(3)13-6(12-4)7(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEFLISGTFHGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)
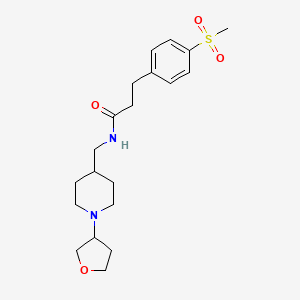
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)

